Talaglumetad
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Overview
Description
Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad, a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3 . It was initially developed by Eli Lilly and Company for the potential treatment of psychiatric disorders such as anxiety and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Talaglumetad hydrochloride is synthesized through a series of chemical reactions involving the formation of a bicyclohexane structure. The synthetic route typically involves the following steps:
Formation of the bicyclohexane core: This involves the cyclization of appropriate precursors to form the bicyclohexane ring system.
Introduction of functional groups: Functional groups such as amino and carboxyl groups are introduced to the bicyclohexane core through various chemical reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the compound to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
The industrial production of this compound hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: The compound is synthesized in large batches using industrial reactors.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final product with high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Talaglumetad hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to release the active drug Eglumegad.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Substitution: Functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major product formed from the hydrolysis of this compound hydrochloride is Eglumegad, which is the active drug that exerts the therapeutic effects .
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating psychiatric disorders such as anxiety and schizophrenia.
Industry: Used in the development of new drugs targeting metabotropic glutamate receptors
Mechanism of Action
Talaglumetad hydrochloride acts as a prodrug of Eglumegad, which is a selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3. These receptors are involved in modulating neurotransmitter release and synaptic plasticity. The activation of mGluR2 and mGluR3 by Eglumegad leads to the inhibition of cyclic adenosine monophosphate (cAMP) formation, which in turn reduces the release of glutamate and gamma-aminobutyric acid (GABA) at synapses .
Comparison with Similar Compounds
Similar Compounds
Pomaglumetad: Another selective agonist for mGluR2 and mGluR3, used in the treatment of psychiatric disorders.
LY354740: A potent mGluR2/3 agonist with similar therapeutic applications.
LY2140023: A prodrug of Pomaglumetad, used in clinical trials for the treatment of schizophrenia
Uniqueness
Talaglumetad hydrochloride is unique in its ability to act as a prodrug, releasing the active compound Eglumegad upon hydrolysis. This prodrug strategy enhances the bioavailability and stability of the active drug, making it more effective in clinical applications .
Properties
CAS No. |
441765-98-6 |
---|---|
Molecular Formula |
C11H16N2O5 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C11H16N2O5/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18)/t4-,5-,6-,7-,11-/m0/s1 |
InChI Key |
UPSXYNJDCKOCFD-QIMCWZKGSA-N |
SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N |
Synonyms |
2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |
Origin of Product |
United States |
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